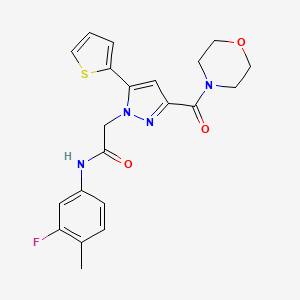

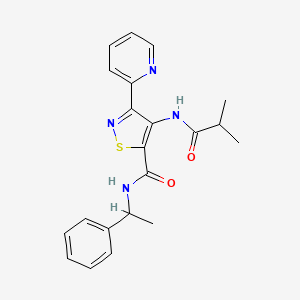

![molecular formula C27H23N3O4 B2810234 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 877656-17-2](/img/structure/B2810234.png)

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule, likely belonging to the class of compounds known as benzofuro[3,2-d]pyrimidin . These compounds are characterized by a fused ring structure containing a benzene ring, a furan ring, and a pyrimidine ring .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as phthalocyanines, are synthesized from reactions of phthalonitrile derivatives . These reactions often involve key intermediates like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple fused rings. The benzofuro[3,2-d]pyrimidin part suggests a structure that includes a benzene ring fused with a furan ring and a pyrimidine ring .Applications De Recherche Scientifique

Anticancer Research

Research on similar compounds to 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide has shown potential in the field of anticancer agents. For instance, a study by Al-Sanea et al. (2020) synthesized derivatives of a related compound and tested their anticancer activity on 60 cancer cell lines, with notable inhibition against eight of these lines (Al-Sanea et al., 2020). Similarly, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, showing cytotoxic effects on cancer cell lines HCT-116 and MCF-7 and inhibition of 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Antimicrobial Research

The compound's structural analogues have also shown antimicrobial properties. A study by Bondock et al. (2008) found that certain synthesized compounds exhibited antimicrobial activity, showcasing the potential utility of these compounds in combating microbial infections (Bondock et al., 2008). Another study by Soliman et al. (2009) synthesized tetrahydrobenzothienopyrimidine derivatives and found some to be effective against Candida albicans and Staphylococcus aureus (Soliman et al., 2009).

Enzyme Inhibition Research

Research into related compounds has also explored their potential as enzyme inhibitors. Dumaitre and Dodic (1996) described a series of phenylpyrazolopyrimidones, which were found to be specific inhibitors of cGMP-specific phosphodiesterase, an enzyme linked to various physiological processes including cardiovascular function (Dumaitre & Dodic, 1996).

Synthesis and Characterization Research

The synthesis and characterization of similar compounds have been a significant area of research. Studies like those conducted by Jing (2011) have focused on synthesizing and characterizing enantiomers of similar compounds, exploring their structural properties and potential activities (Jing, 2011).

Propriétés

IUPAC Name |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O4/c1-16-13-17(2)23(18(3)14-16)28-22(31)15-29-24-20-11-7-8-12-21(20)34-25(24)26(32)30(27(29)33)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGZHTXZDJWIJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

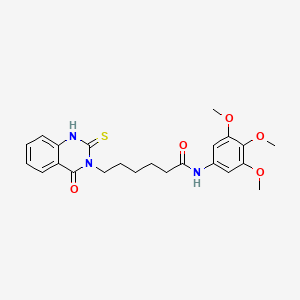

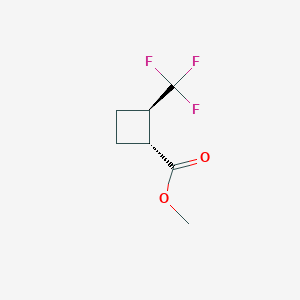

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2810154.png)

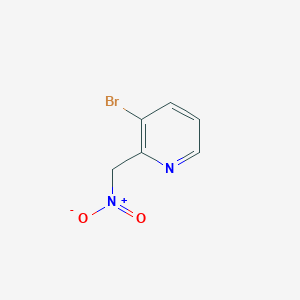

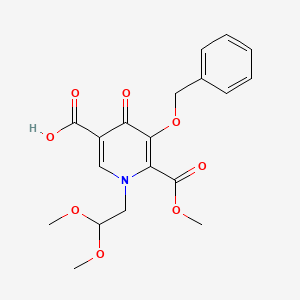

![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)

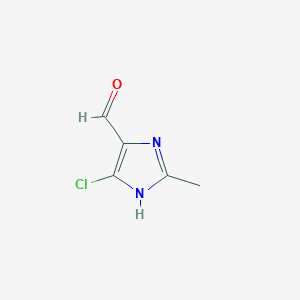

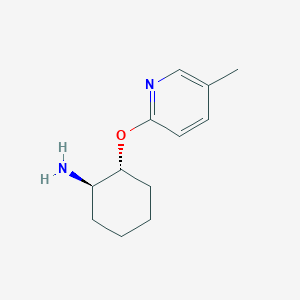

![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B2810157.png)

![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)

![[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride](/img/structure/B2810170.png)